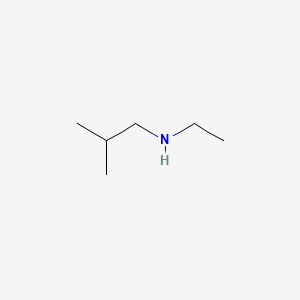

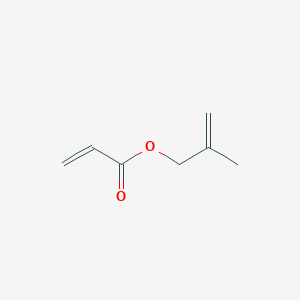

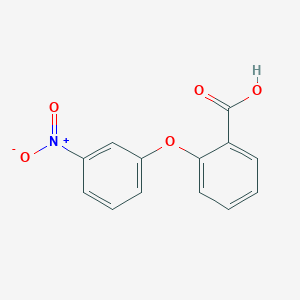

![molecular formula C12H19NO2 B1604968 N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine CAS No. 418773-88-3](/img/structure/B1604968.png)

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine

Overview

Description

“N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine” is a chemical compound . It is also known as “1-(3,4-DIMETHOXYPHENYL)-N-((2-METHOXYPHENYL)METHYL)PROPAN-2-AMINE” and has a molecular formula of C19H25NO3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been described . Another method involves the use of cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2OC .

Scientific Research Applications

Synthesis and Catalysis

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine plays a critical role in various synthesis and catalysis processes. For example, its derivatives are involved in expedient synthesis processes such as reductive amination, which is crucial for creating N-methyl- and N-alkylamines, significant in both academic research and industrial production. These compounds are foundational in producing a wide array of life-science molecules, highlighting the importance of developing cost-effective and convenient methods for their synthesis using earth-abundant metal-based catalysts (Senthamarai et al., 2018). Similarly, the compound's utility is demonstrated in the selective N-dimethylation of functional amines, showcasing its versatility and the broad applicability of such reactions in creating bioactive compounds across the fine and bulk chemical industries, as well as pharmaceuticals and dyes (Jianguo Liu et al., 2021).

Material Science and Adhesives

In material science, particularly in adhesive bonding protocols, derivatives of this compound, such as surface-active comonomers, have been investigated for their chemical and physical properties. These studies focus on enhancing adhesion-promoting capabilities and color stability, which are paramount in developing commercial bonding formulations (R. Bowen et al., 1996). This research signifies the compound's potential in improving the performance of adhesives and coatings, essential for various industrial applications.

Pharmaceutical and Biomedical Applications

This compound and its analogs are also explored for their pharmaceutical and biomedical applications. For instance, it serves as a key intermediate in synthesizing potent nonpeptide antagonists of the substance P (NK1) receptor, such as CP-96,345. These antagonists are instrumental in investigating substance P's physiological properties and its role in diseases, offering a pathway to new therapeutic approaches (R. Snider et al., 1991). Additionally, its structural motifs are crucial in developing responsive DNA-binding polymers, indicating potential use in theranostic gene delivery (Analyn C. Carreon et al., 2014), highlighting the compound's relevance in advancing gene therapy technologies.

properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWAPYVZLYOWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357906 | |

| Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418773-88-3 | |

| Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

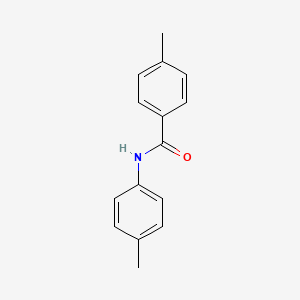

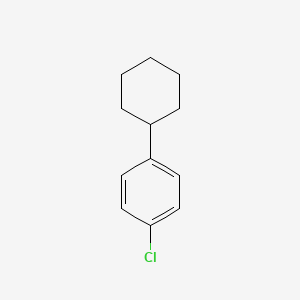

![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)

![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)